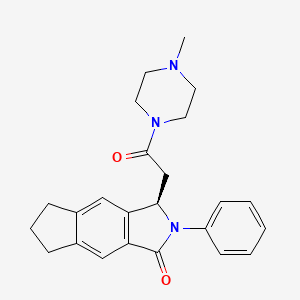

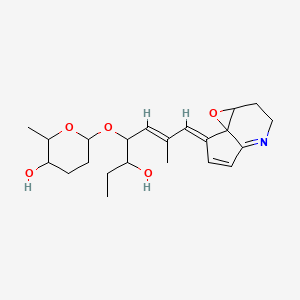

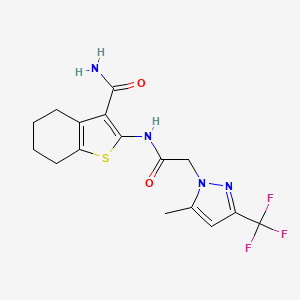

(S)-2-(2-((S)-2-Acetamido-4-metilpentanamido)acetamido)-N-(4-metil-2-oxo-2H-cromen-7-il)-6-(2,2,2-trifluoroacetamido)hexanamida

Descripción general

Descripción

HDAC-IN-6 is an HDAC inhibitor, targeting HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9.

Aplicaciones Científicas De Investigación

Enfermedades Neurodegenerativas

HDAC-IN-6 ha mostrado potencial en el tratamiento de enfermedades neurodegenerativas como Alzheimer, Parkinson y Huntington. Funciona aumentando los niveles de acetilación de la α-tubulina y mejorando el transporte axonal, que a menudo se ve afectado en estas enfermedades . Además, el papel de HDAC6 en la degradación de agregados de proteínas es un enfoque prometedor para comprender su regulación de la actividad en diversas enfermedades neurodegenerativas .

Terapia contra el Cáncer

Los inhibidores de HDAC como HDAC-IN-6 se están utilizando eficazmente para tratar cánceres debido a su capacidad para regular la transcripción genética e influir en la proliferación, diferenciación, migración y muerte celular . La comprensión estructural de los dominios catalíticos de HDAC6 ha avanzado el diseño de fármacos basado en la estructura para la terapia del cáncer .

Regulación Epigenética

HDAC-IN-6 juega un papel importante como regulador epigenético al modular la desacetilación de histonas. Esto es particularmente importante en enfermedades donde la remodelación epigenética a través de la acetilación de histonas juega un papel clave, como en ciertas áreas del cerebro afectadas por enfermedades neurodegenerativas .

Trastornos Autoinmunes

El potencial terapéutico de HDAC-IN-6 se extiende al tratamiento de trastornos autoinmunes. Sus propiedades de inhibición selectiva permiten un tratamiento eficaz sin efectos tóxicos significativos .

Degradación de Agregados de Proteínas

HDAC-IN-6 promueve complejos de agregados de proteínas/microtúbulos que son cruciales en el proceso de degradación de agregados de proteínas característicos de diversas enfermedades neurodegenerativas .

Imágenes y Diagnóstico

HDAC-IN-6 se puede utilizar en técnicas de imagen no invasivas como la tomografía por emisión de positrones (PET) para investigar sus funciones en enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Mecanismo De Acción

Target of Action

HDAC-IN-6, also known as “(S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide”, is a histone deacetylase (HDAC) inhibitor . It primarily targets HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9 . HDACs are enzymes that remove acetyl groups from lysine residues of histones and non-histone proteins, regulating the process of transcription by binding to transcription factors and controlling fundamental cellular processes such as cellular proliferation, differentiation, and development .

Mode of Action

HDAC-IN-6 interacts with its targets by inhibiting the deacetylation activity of HDACs . This inhibition leads to an increase in acetylation levels, which changes the transcriptional state of cells towards hyperacetylation . In neurodegenerative diseases, the histone acetylation homeostasis is significantly compromised, shifting towards hypoacetylation. The histone hyperacetylation produced by direct inhibition of HDACs leads to neuroprotective actions .

Biochemical Pathways

HDAC-IN-6 affects several biochemical pathways. It targets non-histone substrates such as α-tubulin, cortactin, and heat shock protein 90 (HSP90), regulating cell proliferation, metastasis, invasion, and mitosis in tumors . HDAC6 also upregulates several critical factors in the immune system . Furthermore, HDAC-IN-6 has been found to alter the expression of specific genes associated with mitochondrial bioenergetics and neuroinflammation .

Pharmacokinetics

These inhibitors are being developed and investigated for use in arrays of immune-related diseases, making them promising therapeutic candidates .

Result of Action

The inhibition of HDACs by HDAC-IN-6 induces alterations in gene expression, ultimately leading to various effects. For instance, it has been shown to lead to anti-angiogenic effects in endothelial cells . In neurodegenerative diseases, the histone hyperacetylation produced by direct inhibition of HDACs leads to neuroprotective actions . Furthermore, HDAC-IN-6 has been found to tip the balance in favor of the generation of tolerance-related immune cells, protect against oxidative stress–induced damage, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .

Action Environment

The action of HDAC-IN-6 can be influenced by various environmental factors. For instance, in the context of renal transplantation, HDAC6 expression and activity have been shown to be increased in kidney disease Therefore, the environment in which HDAC-IN-6 operates can influence its action, efficacy, and stability

Análisis Bioquímico

Biochemical Properties

HDAC-IN-6 interacts with HDAC6, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on both histone and non-histone proteins . This interaction allows HDAC-IN-6 to inhibit the deacetylase activity of HDAC6 .

Cellular Effects

HDAC-IN-6 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, HDAC6 encourages cell motility and catalyzes α-tubulin deacetylation . HDAC-IN-6, by inhibiting HDAC6, can potentially suppress these effects .

Molecular Mechanism

HDAC-IN-6 exerts its effects at the molecular level by binding to HDAC6 and inhibiting its deacetylase activity . This inhibition can lead to changes in gene expression and affect the function of proteins that are substrates of HDAC6 .

Metabolic Pathways

HDAC-IN-6 is involved in the metabolic pathways that HDAC6 participates in. HDAC6 is known to interact with various enzymes and cofactors

Transport and Distribution

It could potentially interact with transporters or binding proteins that HDAC6 interacts with .

Subcellular Localization

It could potentially be directed to specific compartments or organelles that HDAC6 localizes to .

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36F3N5O7/c1-15(2)11-21(34-17(4)37)25(40)33-14-23(38)36-20(7-5-6-10-32-27(42)28(29,30)31)26(41)35-18-8-9-19-16(3)12-24(39)43-22(19)13-18/h8-9,12-13,15,20-21H,5-7,10-11,14H2,1-4H3,(H,32,42)(H,33,40)(H,34,37)(H,35,41)(H,36,38)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMCTLCPQSJJAP-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36F3N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434774 | |

| Record name | (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026295-98-6 | |

| Record name | (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide?

A1: While the provided research papers do not specifically investigate this compound, they suggest that structurally similar compounds act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. [] Therefore, it is plausible that (S)-2-(2-((S)-2-Acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-6-(2,2,2-trifluoroacetamido)hexanamide may also target HDACs.

Q2: How does HDAC inhibition influence gene expression?

A2: HDAC inhibitors prevent the removal of acetyl groups from histones. This results in a more relaxed chromatin structure, allowing for increased accessibility of transcription factors to DNA and promoting gene expression. []

Q3: Which specific HDAC isoforms have been linked to the anti-cancer effects of HDAC inhibitors?

A3: Research suggests that HDACs 1, 2, 3, and 8 (Class I) and HDACs 4, 6, and 7 (Class II) play roles in tumor cell cycling, proliferation, and angiogenesis, making them potential targets for cancer therapy. [, , ]

Q4: Can you elaborate on the role of HDAC6 in angiogenesis?

A4: Studies have shown that HDAC6 influences the protein stability of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. Inhibition of HDAC6 can lead to a decrease in VEGFR-2 expression, thereby interfering with angiogenesis. []

Q5: How does the concept of "epigenetic modulation" relate to HDAC inhibition in cancer therapy?

A5: Epigenetic modifications, like histone acetylation, influence gene expression without altering the underlying DNA sequence. HDAC inhibitors can reverse aberrant epigenetic changes that contribute to cancer development, potentially restoring normal gene expression patterns. []

Q6: How does the structure of HDAC inhibitors relate to their activity and selectivity?

A6: HDAC inhibitors typically share common structural features: a zinc-binding group (ZBG) that interacts with the catalytic zinc ion in the HDAC active site, a linker region that mimics the histone tail, and a surface recognition domain that interacts with the enzyme's outer surface. Modifications to these regions can influence potency, isoform selectivity, and pharmacological properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)

![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)

![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)

![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)

![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)